molecular formula C40H56 B162410 (6R,6'R)-epsilon-carotene CAS No. 472-89-9

(6R,6'R)-epsilon-carotene

Cat. No. B162410
CAS RN: 472-89-9
M. Wt: 536.9 g/mol
InChI Key: QABFXOMOOYWZLZ-GDBZIMIPSA-N
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Description

(6R,6’R)-epsilon-carotene is a stereo-specific carotenoid that belongs to the family of carotenoids with an epsilon-ionone ring structure. It is a natural product found in Codium fragile .


Molecular Structure Analysis

The molecular formula of (6R,6’R)-epsilon-carotene is C40H56 . The molecular weight is 536.9 g/mol . The structure involves a complex arrangement of carbon and hydrogen atoms . For a more detailed analysis of the molecular structure, specialized tools or software may be required.

Scientific Research Applications

Metabolic Transformations in Ocular Tissues

(6R,6'R)-epsilon-carotene, as a derivative of carotenoids, is involved in the metabolic transformations within human ocular tissues. Studies show the presence of various carotenoids, including 3-hydroxy-beta, epsilon-carotene-3'-one, in human ocular tissues, suggesting a series of oxidation-reduction and double-bond isomerization reactions taking place. This indicates the significance of carotenoids in ocular health and the potential protective roles against conditions like age-related macular degeneration (AMD) (Khachik et al., 2002).

Role in Plant Carotenoid Biosynthesis

In plant carotenoid biosynthesis, (6R,6'R)-epsilon-carotene derivatives are crucial. Carotenoids in the photosynthetic membranes of plants typically contain various ring structures, and enzymes like lycopene epsilon-cyclases play a vital role in determining the ring number in these carotenoids, impacting their function in plants (Cunningham & Gantt, 2001). Additionally, beta-carotene hydroxylase plays a significant role in carotenoid content, and its manipulation can lead to increased levels of total carotenoids and beta-carotene, showing potential for nutritional enhancement in crops like potatoes (Diretto et al., 2007).

Health Benefits and Biological Activity

Carotenes, including (6R,6'R)-epsilon-carotene derivatives, exhibit a range of biological activities and health benefits, making them a subject of interest for the pharmaceutical, food, and cosmetics industries. The various isomers of carotene synthesized by plants, including epsilon-carotene, have been linked to health benefits, indicating their potential in dietary supplements and health-related products (Kim, 2016).

Application in Analytical Techniques

In the field of analytical chemistry, (6R,6'R)-epsilon-carotene and its derivatives are used in protocols like visible and near-infrared reflectance spectroscopy (Vis/NIRS) to measure carotenoid contents in food samples, aiding in the high-throughput screening for nutritional content based on total carotenoids content (Davey et al., 2009).

Safety And Hazards

When handling (6R,6’R)-epsilon-carotene, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . In case of accidental ingestion or contact, immediate medical attention may be required .

properties

IUPAC Name

(6R)-1,5,5-trimethyl-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-31(19-13-21-33(3)25-27-37-35(5)23-15-29-39(37,7)8)17-11-12-18-32(2)20-14-22-34(4)26-28-38-36(6)24-16-30-40(38,9)10/h11-14,17-28,37-38H,15-16,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+/t37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABFXOMOOYWZLZ-GDBZIMIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CCCC2(C)C)C)C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CCCC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(CCC=C2C)(C)C)\C)\C)/C)/C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001314826
Record name (6R,6′R)-ε,ε-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6R,6'R)-epsilon-carotene

CAS RN

472-89-9
Record name (6R,6′R)-ε,ε-Carotene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name epsilon-Carotene, (6R,6'R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,6′R)-ε,ε-Carotene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001314826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .EPSILON.-CAROTENE, (6R,6'R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632758C52E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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